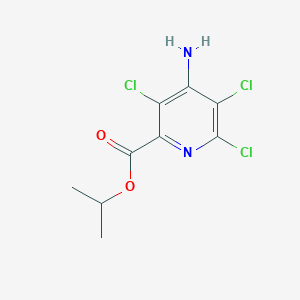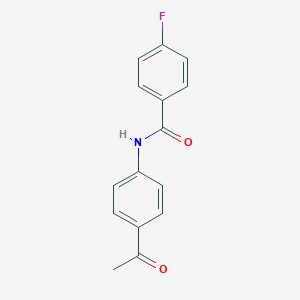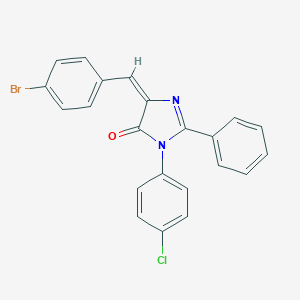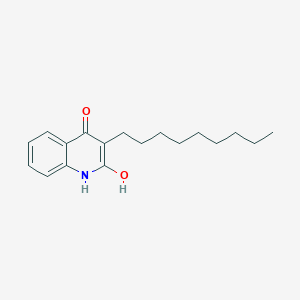![molecular formula C33H31NO B377082 1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B377082.png)
1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with the molecular formula C33H31NO and a molecular weight of 457.61 g/mol . This compound is characterized by its unique structure, which includes a quinoline core substituted with acetyl, trimethyl, and trityl groups. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE involves multiple steps, typically starting with the formation of the quinoline core. The synthetic route often includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of Trimethyl Groups: The trimethyl groups are typically introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Attachment of the Trityl Group: The trityl group is added through a nucleophilic substitution reaction using trityl chloride and a base such as pyridine
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trityl group, where nucleophiles such as amines or thiols replace the trityl group, forming new derivatives
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials, including polymers and advanced composites
作用機序
The mechanism of action of 1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
類似化合物との比較
1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE can be compared with other similar compounds, such as:
1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline: Lacks the trityl group, resulting in different chemical reactivity and applications.
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks both the acetyl and trityl groups, leading to a simpler structure with different properties.
1-Acetyl-2,2,4-trimethyl-6-phenyl-1,2-dihydroquinoline:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it valuable for various research and industrial applications.
特性
分子式 |
C33H31NO |
|---|---|
分子量 |
457.6g/mol |
IUPAC名 |
1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C33H31NO/c1-24-23-32(3,4)34(25(2)35)31-21-20-29(22-30(24)31)33(26-14-8-5-9-15-26,27-16-10-6-11-17-27)28-18-12-7-13-19-28/h5-23H,1-4H3 |
InChIキー |
NMQDTTRDVOXAID-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C)(C)C |
正規SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B377002.png)

![4-(2,3,5,6-Tetrafluoro-4-{4-[(4-fluorobenzoyl)oxy]phenoxy}phenoxy)phenyl 4-fluorobenzoate](/img/structure/B377004.png)
![[3-[2,3,5,6-Tetrafluoro-4-[3-(4-fluorobenzoyl)oxyphenoxy]phenoxy]phenyl] 4-fluorobenzoate](/img/structure/B377005.png)

![2,4-dichloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B377008.png)
![N-{1-[(benzylamino)carbonyl]-2-[(4-chlorophenyl)sulfanyl]-2-phenylvinyl}benzamide](/img/structure/B377009.png)
![N-{2-(diphenylphosphoryl)-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B377013.png)
![5-(2,4-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B377014.png)

![5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B377016.png)
![6-(4-Bromophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B377021.png)
![N-(2-methylphenyl)-N-[10-(2-toluidino)-9-anthryl]amine](/img/structure/B377022.png)
